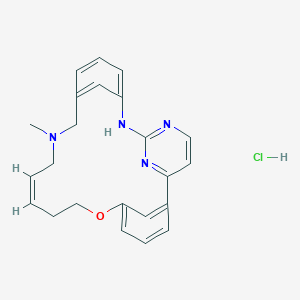

(E/Z)-Zotiraciclib (hydrochloride)

Description

Significance of Cyclin-Dependent Kinases (CDKs) in Cell Cycle Regulation and Cancer Pathogenesis

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle, the ordered sequence of events that leads to cell division. musechem.comhilarispublisher.com To be active, CDKs must bind to their regulatory protein partners called cyclins. musechem.com The resulting CDK-cyclin complexes drive the cell through the different phases of the cycle (G1, S, G2, and M). numberanalytics.com In human cancers, the activity of cell cycle CDKs is almost universally overactive due to various genetic and epigenetic changes. ascopubs.org This overactivity bypasses normal checkpoints and leads to unchecked cellular proliferation, a defining characteristic of cancer. nih.gov Therefore, inhibiting CDKs represents a rational therapeutic strategy for cancer treatment. nih.govascopubs.org CDKs are also involved in regulating gene transcription, further highlighting their importance in cellular function and disease. hilarispublisher.com

Cyclin-dependent kinase 2 (CDK2) is a key enzyme that, in complex with its cyclin partners, plays a critical role in regulating the cell cycle. numberanalytics.comwikipedia.org Its activity is particularly important for the transition from the G1 phase to the S phase, where DNA replication occurs. wikipedia.orgpatsnap.com The CDK2/cyclin E complex phosphorylates and inactivates the retinoblastoma protein (Rb), which in turn releases the E2F family of transcription factors. numberanalytics.comnih.gov Activated E2F then promotes the expression of genes necessary for DNA synthesis, driving the cell into the S phase. wikipedia.orgnih.gov

While some research suggests CDK2 may be dispensable in normally functioning cells, it is considered critical for the abnormal growth processes in many cancer cells. wikipedia.orgnih.gov Overexpression of cyclin E, a binding partner of CDK2, is observed in numerous cancers, rendering these tumor cells dependent on CDK2 activity. wikipedia.org Dysregulation of CDK2 has been implicated in various malignancies, including breast cancer, glioblastoma, and melanoma, making it an attractive target for therapeutic intervention. wikipedia.orgpatsnap.com Inhibition of CDK2 can halt the phosphorylation of proteins required for the G1-to-S phase transition, thereby arresting cell proliferation. patsnap.com

Cyclin-dependent kinase 9 (CDK9) functions differently from the CDKs that directly control cell cycle phase transitions. ascopubs.org CDK9, in partnership with a Cyclin T or K, forms the core of the Positive Transcription Elongation Factor b (P-TEFb) complex. nih.govwikipedia.org P-TEFb plays an essential role in regulating transcription by RNA polymerase II (Pol II). wikipedia.org After transcription initiation, Pol II often pauses near the promoter of many genes. wikipedia.org P-TEFb facilitates the transition into productive elongation by phosphorylating the C-terminal domain (CTD) of Pol II, as well as negative elongation factors. nih.govwikipedia.orgfrontiersin.org

This regulatory role is critical for the expression of genes with short-lived messenger RNAs (mRNAs), which often encode proteins involved in cell survival, such as anti-apoptotic proteins. ascopubs.orgnih.gov By inhibiting CDK9, compounds like Zotiraciclib (B1663082) can suppress the transcription of these key survival proteins, leading to apoptosis (programmed cell death) in cancer cells. ontosight.ainih.gov This mechanism is particularly relevant in hematological malignancies and glioblastomas. wikipedia.orgascopubs.org The inhibition of CDK9 is a key mechanism of action for Zotiraciclib, leading to the depletion of oncogenes like Myc and the suppression of anti-apoptotic proteins, ultimately inducing cancer cell death. wikipedia.orgnih.gov

Janus Kinases (JAKs) in Signal Transduction and Disease States

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are crucial for transducing signals from cytokines and growth factors. wikipedia.orgnih.gov These signals are vital for processes like cell survival, proliferation, and differentiation. nih.gov The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. wikipedia.org They function as essential components of the JAK-STAT signaling pathway. wikipedia.org The process begins when a cytokine binds to its receptor on the cell surface, bringing the associated JAKs close enough to phosphorylate and activate each other. wikipedia.org The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. wikipedia.orgnih.gov Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes. wikipedia.org Aberrations in JAK kinase activity, such as over-activation, can disrupt normal cellular responses and have been implicated in tumorigenesis and inflammatory diseases. nih.gov

Janus kinase 2 (JAK2) plays a critical role in hematopoiesis, the process of creating new blood cells. It is a key signaling molecule for various hematopoietic growth factors. Activating mutations in the JAK2 gene are strongly associated with a group of blood cancers known as myeloproliferative neoplasms (MPNs). nih.govnih.gov The most common of these mutations is a specific point mutation known as JAK2-V617F, which is found in a vast majority of patients with polycythemia vera and in about half of those with essential thrombocythemia and primary myelofibrosis. nih.govyoutube.com

This mutation leads to the constitutive (continuous) activation of the JAK2 kinase, independent of normal cytokine stimulation. nih.govnih.gov The resulting hyperactive JAK-STAT signaling drives the overproduction of blood cells, a hallmark of MPNs. youtube.commpg.de This uncontrolled proliferation can lead to an enlarged spleen, constitutional symptoms, and an increased risk of blood clots. nih.govyoutube.com Because of its central role as a driver of these malignancies, JAK2 has become an important therapeutic target for treating MPNs. nih.gov

Fms-like Tyrosine Kinase 3 (FLT3) in Hematological Disorders

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is expressed almost exclusively in the hematopoietic (blood-forming) compartment. nih.gov It plays a role in the survival, proliferation, and differentiation of hematopoietic progenitor cells. nih.gov The binding of its ligand (FLT3 ligand) causes the receptor to dimerize and activates its intrinsic kinase activity, which in turn initiates several downstream signal transduction cascades. nih.gov

Deregulated FLT3 activity is a major factor in the development of certain blood cancers, most notably acute myeloid leukemia (AML). nih.gov Activating mutations in the FLT3 gene are among the most common genetic abnormalities in AML, occurring in approximately one-third of patients. nih.govnih.govresearchtopractice.com These mutations, which include internal tandem duplications (ITDs) and tyrosine kinase domain (TKD) point mutations, cause the FLT3 receptor to be constantly active, even in the absence of its ligand. researchtopractice.com

This constitutive signaling promotes uncontrolled proliferation and survival of leukemic cells and is associated with a high risk of relapse and poor prognosis. nih.govresearchtopractice.com The critical role of these gain-of-function mutations in driving the disease has made FLT3 a prime target for the development of inhibitors in AML treatment. nih.govnih.gov

Overview of Multi-Kinase Inhibitors in Drug Discovery Research

While early kinase inhibitors were designed to target a single specific kinase, a newer approach involves the development of multi-kinase inhibitors. nih.gov These drugs are designed to simultaneously block the activity of several different kinases that are involved in various aspects of tumor development and progression. nih.govnih.gov

The rationale for employing multi-targeted kinase inhibitors stems from the complexity of cancer biology. nih.gov Most solid tumors are characterized by the dysregulation of multiple signaling pathways, rendering therapies that target only a single pathway less effective. nih.gov By simultaneously inhibiting several key kinases, multi-targeted therapies can attack the tumor on multiple fronts. nih.gov This approach can lead to a more potent anti-tumor effect and may help to overcome the development of drug resistance, a common challenge with single-target agents. mdpi.comnih.gov

Furthermore, many multi-kinase inhibitors target not only the cancer cells themselves but also the tumor microenvironment. nih.gov For instance, by inhibiting kinases involved in angiogenesis (the formation of new blood vessels), these drugs can cut off the tumor's blood supply, further hindering its growth. nih.govnih.gov

Emergence of (E/Z)-Zotiraciclib as an Investigational Multi-Kinase Inhibitor

(E/Z)-Zotiraciclib, also known as TG02, is an orally administered, pyrimidine-based small molecule that has emerged as a potent multi-kinase inhibitor in oncology research. wikipedia.orgnih.gov It was discovered in Singapore by S*BIO Pte Ltd and is currently being developed by Adastra Pharmaceuticals. wikipedia.org Zotiraciclib is classified as a spectrum-selective kinase inhibitor and has demonstrated the ability to cross the blood-brain barrier, a crucial property for treating brain tumors. wikipedia.orgontosight.ai

Preclinical studies have shown that Zotiraciclib has a novel mechanism of action, exhibiting inhibitory effects against several key kinases implicated in cancer. nih.govclinicaltrials.gov Its primary targets include cyclin-dependent kinases (CDKs), Janus-associated kinase 2 (JAK2), and FMS-related tyrosine kinase 3 (FLT3). medchemexpress.comnih.gov

The table below provides a summary of the key kinases inhibited by (E/Z)-Zotiraciclib and their respective IC50 values, which represent the concentration of the drug required to inhibit 50% of the kinase activity.

Inhibitory Activity of (E/Z)-Zotiraciclib

| Kinase Target | IC50 (nM) |

| CDK9 | 3 nih.gov |

| CDK2 | 13 medchemexpress.com |

| FLT3 | 56 medchemexpress.com |

| JAK2 | 73 medchemexpress.com |

By inhibiting CDK9, Zotiraciclib can deplete the levels of survival proteins like c-MYC and MCL-1, which are often overexpressed in cancers such as glioblastoma. wikipedia.orgnih.gov The inhibition of CDK2 disrupts cell cycle progression. drugbank.com Furthermore, its activity against JAK2 and FLT3, which are often mutated or overexpressed in various cancers, contributes to its anti-tumor effects by interfering with pathways that control cell proliferation and survival. nih.gov

Preclinical research has demonstrated that Zotiraciclib can induce cell death in glioblastoma cells by suppressing transcriptional processes, causing mitochondrial dysfunction, and reducing cellular ATP production. nih.govcenterwatch.com A synergistic anti-glioma effect was also observed when Zotiraciclib was combined with temozolomide (B1682018) in both TMZ-sensitive and resistant glioblastoma models. nih.govaacrjournals.org

Zotiraciclib has been granted orphan drug designation by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of gliomas. wikipedia.org It is currently being evaluated in clinical trials for various cancers, including recurrent high-grade astrocytomas and glioblastoma. nih.govclinicaltrials.govdrugbank.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H25ClN4O |

|---|---|

Molecular Weight |

408.9 g/mol |

IUPAC Name |

(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene;hydrochloride |

InChI |

InChI=1S/C23H24N4O.ClH/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27;/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26);1H/b3-2+; |

InChI Key |

YPVRSANPCYTWDF-SQQVDAMQSA-N |

Isomeric SMILES |

CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.Cl |

Canonical SMILES |

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1.Cl |

Origin of Product |

United States |

Medicinal Chemistry and Compound Development of E/z Zotiraciclib

Discovery and Early Development of (E/Z)-Zotiraciclib

The development of Zotiraciclib (B1663082) was the result of a rational design strategy aimed at creating a multi-kinase inhibitor that could simultaneously block several key signaling pathways implicated in cancer. guidetopharmacology.org It was discovered in Singapore by S*BIO Pte Ltd. wikipedia.orgpharmakb.com

Zotiraciclib belongs to the class of small molecule macrocycles. wikipedia.orgguidetopharmacology.org Its design evolved from a series of pyrimidine-based multi-kinase inhibitors. The macrocyclic structure was a key design element intended to provide potent and selective inhibition against a unique profile of targets, including Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase 3 (FLT3). guidetopharmacology.orgmedchemexpress.com This structural approach aimed to optimize the compound's pharmacological properties and enhance its efficacy against cancerous cells. guidetopharmacology.org

Design Principles and Synthetic Methodologies

The design of Zotiraciclib was guided by the goal of achieving potent inhibition of multiple kinase targets. guidetopharmacology.org This multi-targeted approach is intended to offer a more comprehensive blockade of the signaling pathways that drive cancer cell proliferation and survival.

The synthesis of Zotiraciclib involves the construction of its complex macrocyclic framework. While specific, detailed industrial synthesis pathways are proprietary, the general approach for such molecules typically involves a multi-step sequence. Key steps would include the formation of the core pyrimidine (B1678525) structure, attachment of the side chains, and a crucial macrocyclization step to form the large ring. The hydrochloride salt, (E/Z)-Zotiraciclib hydrochloride, is prepared by treating the final compound with hydrochloric acid. medchemexpress.com This salt form often provides improved stability and solubility properties. The synthesis of analogues, used in structure-activity relationship studies, would involve systematically varying different parts of the molecule, such as the substituents on the aromatic rings or the length and composition of the macrocyclic linker, to assess their impact on kinase inhibition.

Structure-Activity Relationship (SAR) Studies of (E/Z)-Zotiraciclib

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that examines how the chemical structure of a compound influences its biological activity. oncodesign-services.com For Zotiraciclib, SAR studies were crucial in optimizing its potency and selectivity as a kinase inhibitor.

Zotiraciclib was engineered to potently inhibit multiple kinases. guidetopharmacology.org Its efficacy is derived from its ability to bind to the ATP-binding pocket of these enzymes. The core pyrimidine scaffold is a key feature, serving as a hinge-binding motif common in many kinase inhibitors. Modifications to the substituents on the phenyl rings and the nature of the macrocyclic linker were explored to maximize interactions with the target kinases.

Zotiraciclib has demonstrated potent inhibitory activity against several key kinases, as shown by its low IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%). It is a potent inhibitor of CDKs 1, 2, and 9, as well as FLT3 and JAK2. selleckchem.com The compound also inhibits CDK5 and CDK7. clinicaltrials.gov This broad but selective profile is a result of the specific structural features optimized during its development. guidetopharmacology.org

Table 1: Kinase Inhibition Profile of Zotiraciclib

| Target Kinase | IC50 (nM) |

|---|---|

| CDK1 | 9 |

| CDK2 | 5 selleckchem.com, 13 medchemexpress.com |

| CDK5 | 3-9 clinicaltrials.gov |

| CDK9 | 3 selleckchem.com |

| JAK2 | 19 selleckchem.com, 73 medchemexpress.com |

| FLT3 | 19 selleckchem.com, 56 medchemexpress.com |

A significant structural feature of Zotiraciclib is the presence of a carbon-carbon double bond within its macrocyclic ring, which leads to the existence of (E) and (Z) geometric isomers. medchemexpress.com The designation (E/Z)-Zotiraciclib indicates that the compound is used as a mixture of these two isomers. medchemexpress.comabmole.com

Stereochemistry can play a critical role in the biological activity of a drug, as the three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target. mdpi.com In the case of Zotiraciclib, the different spatial arrangements of the (E) and (Z) isomers could potentially lead to differences in their binding affinity for target kinases and, consequently, their inhibitory potency. The development of the compound as a mixture of isomers suggests that either both isomers contribute to the desired activity, they interconvert under physiological conditions, or the separation of the isomers was not deemed necessary for its therapeutic effect during its development phase.

Analog Development and Structure-Based Design Insights

The creation of Zotiraciclib was not a singular event but rather the culmination of systematic analog development and structure-based design. The primary goal was to create a multi-kinase inhibitor that could simultaneously block key signaling pathways implicated in cancer cell proliferation and survival. medchemexpress.com Zotiraciclib is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase-3 (FLT3). adooq.commedchemexpress.com

A key strategy in the development of Zotiraciclib was the use of a macrocyclic scaffold. Macrocyclization, the process of forming a large ring structure, can pre-organize a molecule into a bioactive conformation, which can lead to enhanced potency and selectivity compared to more flexible, acyclic counterparts. This approach reduces the entropic penalty upon binding to the target kinase, potentially improving binding affinity.

During the development of Zotiraciclib, researchers explored various macrocyclic structures to optimize the kinase inhibition profile. The core structure consists of a pyrimidine-based hinge-binding motif linked by a macrocyclic ring to another part of the molecule. The nature of this linker was found to be critical for both potency and selectivity.

Initial lead compounds with an acyclic structure showed promise but lacked the desired selectivity profile. The introduction of a macrocyclic ring was a pivotal step. Structure-activity relationship (SAR) studies focused on modifying the length and composition of the macrocyclic linker. For instance, the replacement of an ether linkage with an amine within the macrocycle was explored to modulate the compound's physicochemical properties and its interaction with amino acid residues in the kinase active sites. This exploration led to the identification of a 16-membered macrocycle as optimal for balancing potency against a spectrum of desired kinases while minimizing off-target effects.

The table below summarizes the inhibitory activity of Zotiraciclib against its key target kinases, demonstrating the outcome of the scaffold optimization process.

| Kinase Target | IC₅₀ (nM) |

| CDK1 | 9 |

| CDK2 | 5-13 |

| CDK9 | 3 |

| JAK2 | 19-73 |

| FLT3 | 19-56 |

| (Data sourced from multiple studies showing a range of reported IC₅₀ values) nih.govmedchemexpress.comadooq.comselleckchem.com |

The development of Zotiraciclib was guided by a rational design strategy aimed at creating a multi-targeted inhibitor. The design process began with a known kinase inhibitor scaffold, 2,4-diaminopyrimidine (B92962), which is a common hinge-binding motif.

The key steps in the rational design process included:

Selection of a Core Scaffold: A 2,4-diaminopyrimidine core was chosen for its proven ability to bind to the ATP-binding site of various kinases.

Introduction of a Macrocycle: To improve potency and selectivity, a macrocyclic constraint was introduced. This strategy was based on the hypothesis that restricting the conformation of the molecule would lead to a more favorable binding profile.

Multi-Target Optimization: The structure was systematically modified to achieve potent inhibition of a specific set of kinases (CDKs, JAK2, and FLT3) that are known to be involved in the proliferation and survival of cancer cells. This involved synthesizing and testing a library of compounds with variations in the macrocycle linker and the substituent groups on the phenyl rings.

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies were conducted to understand how different chemical modifications affected kinase inhibitory activity and selectivity. For example, the methyl group on the nitrogen atom within the macrocycle was found to be important for maintaining potency.

This rational, iterative process of design, synthesis, and biological testing ultimately led to the identification of (E/Z)-Zotiraciclib as a clinical candidate. Its unique structure, featuring a 16-membered ether-linked macrocycle, allows it to effectively inhibit multiple key oncogenic signaling pathways. nih.govmedchemexpress.com

Molecular Mechanisms of Action of E/z Zotiraciclib in Preclinical Models

Cyclin-Dependent Kinase Inhibition Mechanisms

Zotiraciclib (B1663082) is a potent, orally bioavailable small molecule that inhibits multiple members of the cyclin-dependent kinase family. ontosight.ainih.gov CDKs are serine/threonine kinases that are essential for the regulation of the cell cycle and transcription. mdpi.com Zotiraciclib has shown high potency against several CDKs, including CDK1, CDK2, CDK5, CDK7, and particularly CDK9. ontosight.aigenomenon.comclinicaltrials.gov The inhibitory concentrations (IC50) for CDK1, CDK2, CDK5, and CDK9 are in the low nanomolar range, highlighting its efficacy as a broad-spectrum CDK inhibitor. nih.govclinicaltrials.gov

CDK2 Inhibition and Impact on Cell Cycle Progression

Zotiraciclib is a potent inhibitor of CDK2. genomenon.comglpbio.commedchemexpress.com CDK2, in complex with its regulatory cyclin partners (cyclin E and cyclin A), plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. pfizeroncologydevelopment.com By inhibiting CDK2, Zotiraciclib disrupts these critical cell cycle checkpoints. This inhibition leads to a blockage of cell cycle progression, ultimately inducing cell cycle arrest. ontosight.ainih.gov The ability of Zotiraciclib to halt the cell division process is a fundamental aspect of its anti-proliferative effects observed in preclinical cancer models.

CDK9 Inhibition and Transcriptional Dysregulation

A primary and well-documented mechanism of Zotiraciclib's action is its potent inhibition of CDK9, with an IC50 value of approximately 3 nM. nih.gov CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb). nih.gov P-TEFb is a critical regulator of transcriptional elongation, a process that is often dysregulated in cancer cells to support their high proliferation rate and survival. mdpi.comnih.gov Zotiraciclib-mediated inhibition of CDK9 leads to widespread transcriptional suppression, which disproportionately affects the expression of genes with short half-lives, many of which are key to cancer cell survival. nih.govnih.gov

CDK9's primary function in transcription is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNA Pol II). clinicaltrials.govnih.gov This phosphorylation event, specifically at the serine 2 (Ser2) residue, is essential for the release of paused RNA Pol II from the promoter region and for the transition into productive transcriptional elongation. nih.govnih.gov In preclinical studies, treatment with Zotiraciclib has been shown to significantly decrease the phosphorylation of RNA Pol II at the Ser2 position. nih.govnih.gov To a lesser extent, phosphorylation at the serine 5 (Ser5) residue of the CTD was also reduced. nih.gov This inhibition of RNA Pol II phosphorylation effectively stalls transcription, leading to a global downregulation of gene expression. nih.govnih.gov

A direct consequence of the Zotiraciclib-induced transcriptional blockade is the rapid depletion of proteins with high turnover rates. nih.gov Many of these short-lived proteins are critical for the survival and proliferation of cancer cells. Preclinical models have consistently demonstrated that Zotiraciclib treatment leads to a significant reduction in the levels of key anti-apoptotic and oncogenic proteins.

Notably, the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1) is a critical survival factor in many cancers. nih.govnih.gov Due to the short half-life of its mRNA and protein, MCL-1 levels are highly dependent on continuous transcription. nih.gov Zotiraciclib-mediated inhibition of CDK9 and subsequent transcriptional arrest leads to a rapid depletion of MCL-1, thereby promoting apoptosis in cancer cells. nih.govnih.govresearchgate.net Similarly, the expression of other anti-apoptotic proteins like XIAP and Survivin is also suppressed. nih.govclinicaltrials.gov

Furthermore, the oncogenic transcription factor MYC is another key target that is downregulated upon Zotiraciclib treatment. nih.gov MYC is a potent driver of cell proliferation and is overexpressed in a wide range of human cancers. nih.gov Its short half-life makes its expression exquisitely sensitive to transcriptional inhibition. In preclinical models of high-grade glioma, inhibition of CDK9 by Zotiraciclib resulted in the depletion of MYC, contributing to its anti-tumor effects. nih.gov

Janus Kinase 2 (JAK2) Inhibition Pathways

In addition to its potent activity against CDKs, Zotiraciclib is also an inhibitor of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase. genomenon.comclinicaltrials.govglpbio.commedchemexpress.com The IC50 of Zotiraciclib for JAK2 has been reported to be 19 nM. clinicaltrials.gov

Disruption of JAK/STAT Signaling Cascade

The JAK/STAT signaling pathway is a critical communication route for a wide array of cytokines, hormones, and growth factors, playing a pivotal role in cell proliferation, differentiation, and immune responses. medchemexpress.comnih.gov The canonical pathway is initiated when a ligand binds to its receptor, leading to the activation of receptor-associated JAKs. medchemexpress.com Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. medchemexpress.comnih.gov Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression. medchemexpress.com

Aberrant activation of the JAK/STAT pathway, particularly through JAK2, is a hallmark of various hematological malignancies and solid tumors. medchemexpress.com By inhibiting JAK2, Zotiraciclib can disrupt this oncogenic signaling cascade. This inhibition prevents the phosphorylation and activation of downstream STAT proteins, such as STAT3 and STAT5, thereby blocking the transcription of genes involved in cell survival and proliferation that are dependent on this pathway. nih.gov The dual inhibition of both CDK and JAK pathways by Zotiraciclib represents a multi-pronged attack on cancer cell biology.

| Kinase Target | IC50 (nM) | Reference(s) |

| CDK1 | 3-9 | nih.govclinicaltrials.gov |

| CDK2 | 3-9 | nih.govclinicaltrials.gov |

| CDK5 | 3-9 | nih.govclinicaltrials.gov |

| CDK9 | 3 | nih.gov |

| JAK2 | 19 | clinicaltrials.gov |

| FLT3 | 19-21 | clinicaltrials.gov |

FLT3 Kinase Inhibition Mechanisms

(E/Z)-Zotiraciclib is a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3). medchemexpress.commedchemexpress.comnih.gov FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem cells. nih.govpharmakb.com Mutations that lead to the constitutive activation of FLT3 are common in certain hematological malignancies, particularly acute myeloid leukemia (AML). clinicaltrials.govnih.gov

Zotiraciclib directly binds to and inhibits both wild-type and drug-resistant mutant forms of FLT3. clinicaltrials.gov Preclinical studies have shown its effectiveness against FLT3 with an IC50 (half-maximal inhibitory concentration) in the range of 19-21 nM. clinicaltrials.gov By inhibiting FLT3, zotiraciclib disrupts the downstream signaling pathways that promote leukemic cell growth and survival. clinicaltrials.govmedchemexpress.com

| Kinase Target | IC50 (nM) | Reference |

| FLT3 | 19-21 | clinicaltrials.gov |

| CDK9 | 3 | nih.gov |

| JAK2 | 19 | clinicaltrials.gov |

Unconventional Target Engagement and Off-Target Effects

Beyond its primary designated targets, research has revealed that zotiraciclib engages with other kinases, leading to significant off-target effects that contribute to its anti-cancer activity. nih.govnih.gov

Metabolic Reprogramming and Bioenergetic Stress Induction

A key feature of zotiraciclib's mechanism of action is its ability to induce metabolic reprogramming and severe bioenergetic stress in cancer cells, particularly in glioma models. nih.govclinicaltrials.govcenterwatch.com This is achieved through a multi-pronged attack on cellular energy production pathways. nih.gov

Preclinical studies have consistently demonstrated that zotiraciclib suppresses glycolysis and causes significant mitochondrial dysfunction. nih.govnih.govoup.com In preclinical glioma models, zotiraciclib treatment leads to a disruption of mitochondrial function. nih.govbiorxiv.org Examination of IDH-mutant glioma cells treated with low doses of zotiraciclib revealed dysmorphic mitochondria that were decreased in size. biorxiv.org This is accompanied by a decreased expression of genes related to mitochondrial respiration. nih.govoup.com The compound disrupts oxidative phosphorylation, a critical process for efficient energy production. biorxiv.org This combined assault on both glycolysis, the primary energy source for many cancer cells, and mitochondrial respiration creates a metabolic crisis within the tumor cells. nih.govnih.govnih.gov

A direct consequence of the suppression of glycolysis and mitochondrial dysfunction is a significant reduction in cellular Adenosine Triphosphate (ATP) production. nih.govclinicaltrials.govcenterwatch.com Multiple studies have confirmed that zotiraciclib treatment leads to the depletion of cellular ATP levels in glioblastoma cells. nih.govbiorxiv.orgnih.govoup.com This energy depletion contributes to the induction of cell death, as the cancer cells are unable to meet their high energy demands for survival and proliferation. targetedonc.com

Zotiraciclib treatment has been shown to induce oxidative stress in cancer cells. nih.govnih.govbiorxiv.orgscienft.com This is characterized by an increased production of Reactive Oxygen Species (ROS). nih.govoup.com The disruption of mitochondrial function is a primary contributor to this increase in ROS. nih.govnih.govpatsnap.com The resulting state of high oxidative stress, combined with mitochondrial dysfunction and an inability of the cancer cells to adapt, leads to significant cell death. nih.govnih.govscienft.com This is particularly evident in IDH-mutant glioma cells, which show an increased vulnerability to this mechanism. nih.govbiorxiv.orgnih.govoup.com

| Metabolic Effect | Observation in Preclinical Models | Reference |

| Glycolysis | Suppressed | nih.gov |

| Mitochondrial Function | Disrupted; dysmorphic mitochondria | nih.govnih.govbiorxiv.org |

| Cellular ATP | Depleted/Reduced | nih.govclinicaltrials.govnih.govoup.com |

| Oxidative Stress | Induced; increased ROS production | nih.govnih.govnih.govoup.com |

Preclinical Pharmacological Evaluation of E/z Zotiraciclib

In Vitro Efficacy Studies

Anti-proliferative Activity in Various Cancer Cell Lines

The anti-proliferative effects of Zotiraciclib (B1663082) have been assessed across a range of human cancer cell lines, demonstrating broad activity. Studies have shown that the compound can inhibit the proliferation of various solid tumor cell lines, including those from colon and prostate cancer, with IC50 values in the nanomolar range. medchemexpress.com

Zotiraciclib has demonstrated significant anti-proliferative activity in various glioblastoma (GBM) cell lines. Preclinical investigations have shown that it effectively induces cell death in glioblastoma cells by suppressing transcription through CDK9 inhibition, leading to mitochondrial dysfunction and a reduction in cellular ATP. nih.gov

Research using patient-derived glioma stem-like cell models has revealed differential sensitivity based on the isocitrate dehydrogenase (IDH) mutation status. IDH-mutant cell lines, such as TS603 and BT142, were found to be more sensitive to Zotiraciclib than IDH-wildtype cells. Furthermore, studies on a panel of eight patient-derived diffuse midline glioma (DMG) cell lines showed a median IC50 of 201 nM after 72 hours of treatment. Preclinical studies have also confirmed its activity in other established glioma cell lines, with IC50 values consistently in the nanomolar range. clinicaltrials.gov

| Cell Line | Cancer Type | IDH Status | IC50 (nM) |

|---|---|---|---|

| TS603 | Glioma Stem-like | Mutant | 7.06 |

| BT142 | Glioma Stem-like | Mutant | 9.00 |

| GSC827 | Glioma Stem-like | Wildtype | 23.53 |

| GSC923 | Glioma Stem-like | Wildtype | 31.95 |

| DMG Panel (Median) | Diffuse Midline Glioma | Not Specified | 201 |

Zotiraciclib has been identified as a potent inhibitor of kinases relevant to acute myeloid leukemia (AML), such as Fms-like tyrosine kinase 3 (FLT3), with an IC50 of approximately 19-21 nM. clinicaltrials.gov Its activity has been confirmed in AML cell lines in vitro. For instance, Zotiraciclib inhibited the proliferation of the HL-60 promyelocytic leukemia cell line. Furthermore, it demonstrated potent activity against the biomarker pRb in the FLT3-mutated AML cell line MV4-11. medchemexpress.com

| Cell Line | Cancer Type | Parameter | IC50 (µM) |

|---|---|---|---|

| HL-60 | Acute Promyelocytic Leukemia | Proliferation | 0.059 |

| MV4-11 | Acute Myeloid Leukemia | pRb Inhibition | 0.13 |

Zotiraciclib has been evaluated for its therapeutic potential in multiple myeloma (MM). medchemexpress.com Preclinical evidence demonstrates that treatment with Zotiraciclib leads to the depletion of anti-apoptotic proteins from the Bcl-2 and IAP (Inhibitor of Apoptosis Protein) families in a myeloma cell line. clinicaltrials.gov Specifically, the levels of Mcl-1 and XIAP were found to be diminished following exposure to the compound. clinicaltrials.gov This provides a strong mechanistic rationale for its anti-myeloma activity, although specific IC50 values for MM cell lines are not extensively detailed in peer-reviewed literature.

Based on available preclinical data, there are no specific studies detailing the in vitro efficacy of Zotiraciclib on anaplastic thyroid cancer (ATC) cell lines. While the compound has been investigated in a broad range of cancers, its direct anti-proliferative effects and mechanistic actions in ATC models have not been reported.

Induction of Cell Cycle Arrest and Apoptosis in Cellular Models

A key component of Zotiraciclib's anti-cancer activity is its ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. In glioma cell models, treatment with Zotiraciclib has been shown to induce apoptosis, an effect confirmed by the detection of cleaved Poly (ADP-ribose) polymerase (PARP) and phosphorylated histone H2AX, which are established markers of apoptosis. clinicaltrials.gov

The pro-apoptotic effect of Zotiraciclib is linked to its primary mechanism of CDK9 inhibition. By inhibiting CDK9, Zotiraciclib down-regulates the expression of short-lived anti-apoptotic proteins that are critical for tumor cell survival. clinicaltrials.gov Preclinical studies have specifically demonstrated the depletion of key survival proteins such as Mcl-1, XIAP, and survivin in glioma cells following treatment. clinicaltrials.gov This broad-spectrum action on survival pathways makes it a candidate for overcoming resistance mechanisms. clinicaltrials.gov Furthermore, Zotiraciclib's ability to inhibit various CDKs allows it to regulate the cell cycle, thereby promoting apoptosis. clinicaltrials.gov

Characterization of Target Engagement via Biomarker Modulation (e.g., pRb)

The primary mechanism of Zotiraciclib involves the potent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). nih.gov Inhibition of CDK9 disrupts transcriptional processes by preventing the phosphorylation of the C-terminal domain of RNA polymerase II. nih.govnih.gov This leads to a rapid downregulation of short-lived and highly transcribed mRNAs, which encode key survival proteins for cancer cells, such as MYC and the anti-apoptotic protein MCL-1. nih.govnih.gov

The engagement of Zotiraciclib with its target, CDK9, can be quantitatively measured through the modulation of downstream biomarkers. A key event in this pathway is the dephosphorylation of the Retinoblastoma protein (pRb). In various cancer cell lines, treatment with Zotiraciclib has been shown to inhibit the phosphorylation of pRb. For instance, in MV4-11 cells, Zotiraciclib inhibited pRb phosphorylation with an IC50 of 125 nM. selleckchem.com This dephosphorylation is a downstream consequence of the depletion of cyclins and indicates cell cycle arrest at the G1 phase, confirming that the drug is engaging its intended target and exerting its biological effect.

Further evidence of target engagement comes from the observed loss of RNA polymerase II phosphorylation and the subsequent depletion of MYC and MCL-1 proteins in patient-derived diffuse midline glioma (DMG) cells following Zotiraciclib treatment. nih.gov This cascade of molecular events solidifies the role of these proteins as robust biomarkers for verifying the mechanism of action of Zotiraciclib in preclinical models. nih.govnih.gov

High-Throughput Drug Screening and Synergy Analyses

High-throughput screening and synergy analyses have been employed to identify effective combination therapies involving Zotiraciclib, particularly for aggressive cancers like glioblastoma (GBM). These studies aim to enhance therapeutic efficacy and overcome potential resistance mechanisms.

Preclinical investigations have demonstrated that Zotiraciclib acts synergistically with the standard-of-care alkylating agent temozolomide (B1682018) (TMZ) in both TMZ-sensitive and TMZ-resistant glioblastoma models. clinicaltrials.govnih.gov This combination has been shown to synergistically decrease cellular energy production, representing a promising therapeutic strategy. nih.gov Further studies have explored combining Zotiraciclib with other targeted agents. For instance, high-throughput screening has identified strong synergistic effects when combining kinase inhibitors with apoptosis inducers in GBM models. nih.gov Specifically, combining inhibitors of the BCL-2 family proteins (like venetoclax) with agents that target MCL-1, a protein depleted by Zotiraciclib, has shown promise. nih.gov

The table below summarizes key synergistic combinations identified in preclinical studies.

| Combination Agent | Cancer Model | Observed Effect | Reference |

| Temozolomide (TMZ) | Glioblastoma | Synergistic anti-glioma effects in various models. clinicaltrials.gov | clinicaltrials.govnih.gov |

| Radiation Therapy | Glioblastoma | Enhanced anti-tumor efficacy. | nih.gov |

| Apoptosis Inducers (e.g., Venetoclax) | Glioblastoma, Lymphoma | Strong synergistic interactions observed in high-throughput screens. nih.gov | nih.gov |

These analyses provide a strong rationale for the clinical investigation of Zotiraciclib in combination regimens. nih.govnih.gov

In Vivo Efficacy Studies in Xenograft Models

The anti-tumor activity of Zotiraciclib has been evaluated in various in vivo xenograft models, which are crucial for assessing the therapeutic potential of a compound in a living system before human trials.

Anti-tumor Activity in Colon and Lymphoma Xenografts

In a murine subcutaneous xenograft model using the human colon cancer cell line HCT-116, orally administered Zotiraciclib significantly inhibited tumor growth. selleckchem.com Studies also demonstrated its efficacy in a murine xenograft model of human B-cell lymphoma (Ramos cells), where it significantly inhibited tumor growth. selleckchem.com These findings highlight the potential of Zotiraciclib in treating systemic cancers beyond brain tumors.

The table below details the tumor growth inhibition observed in these models.

| Cancer Type | Xenograft Model | Effect | Reference |

| Colon Cancer | HCT-116 | Significant tumor growth inhibition (TGI) of 82%. | selleckchem.com |

| B-cell Lymphoma | Ramos | Significant tumor growth inhibition (TGI) of 42% (oral) and 63% (intraperitoneal). | selleckchem.com |

Efficacy in Orthotopic Glioblastoma Mouse Models

Zotiraciclib's ability to penetrate the blood-brain barrier makes it a particularly strong candidate for treating brain tumors like glioblastoma (GBM). wikipedia.orgnih.gov Its efficacy has been demonstrated in orthotopic glioblastoma mouse models, where human GBM cells are implanted directly into the brains of immunodeficient mice, closely mimicking the human disease environment. nih.gov In these models, treatment with Zotiraciclib has been shown to suppress CDK9 activity within the tumor tissue, confirming target engagement in the brain. nih.gov This target engagement translates to a significant survival benefit in treated animals compared to controls. nih.gov The success in these preclinical models provided a strong foundation for initiating clinical trials for patients with recurrent high-grade astrocytomas. nih.gov

Preclinical Studies in Pediatric Diffuse Midline Glioma (DMG) Models

Diffuse Midline Glioma (DMG), including Diffuse Intrinsic Pontine Glioma (DIPG), is a devastating pediatric brain tumor with limited treatment options. nih.govresearchgate.net Zotiraciclib has been investigated as a potential therapy due to its brain-penetrant nature and its mechanism of targeting transcriptional addiction, a known vulnerability in DMG. wikipedia.orgnih.gov

In preclinical studies using multiple patient-derived DMG cell lines, Zotiraciclib robustly reduced cell viability in a dose-dependent manner, with a median IC50 of 201 nM. nih.gov Treatment led to the depletion of key survival proteins MYC and MCL-1, consistent with its mechanism of action. nih.gov These promising in vitro results have prompted further in vivo studies to evaluate Zotiraciclib's efficacy in DMG animal models. nih.govresearchgate.net

Investigation in Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered highly representative of human tumor biology. nih.govfrontiersin.org These models maintain the genetic and histological characteristics of the original tumor and are valuable tools for preclinical drug evaluation and biomarker discovery. frontiersin.orge-century.us

Zotiraciclib has been evaluated in GBM PDX models, which recapitulate the heterogeneity and microenvironment of human glioblastoma. nih.govnih.gov Studies using these advanced models have helped to identify molecular signatures that may predict response to therapy. nih.gov For instance, preclinical work in PDX models of IDH-mutant gliomas demonstrated a selective vulnerability to Zotiraciclib, suggesting that the IDH mutation status could serve as a biomarker for treatment response. cancer.govclinicaltrials.gov This research highlights the utility of PDX platforms in refining patient selection for targeted therapies like Zotiraciclib. nih.gove-century.us

Combinatorial Preclinical Strategies

The therapeutic efficacy of Zotiraciclib has been significantly enhanced in preclinical models when used in combination with other anti-cancer agents. These strategies aim to exploit synergistic interactions to overcome resistance and improve treatment outcomes.

Synergy with Temozolomide (TMZ) in Glioma Models

Extensive preclinical research has demonstrated a potent synergy between Zotiraciclib and Temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma. ingentaconnect.comnih.gov This synergistic anti-glioma effect has been observed in a variety of in vitro and in vivo glioma models, including those resistant to TMZ. ingentaconnect.comnih.gov The combination targets multiple survival pathways in glioblastoma. ingentaconnect.comnih.gov Mechanistically, Zotiraciclib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9), not only suppresses transcription but also diminishes cellular ATP production by inhibiting glycolysis and inducing mitochondrial dysfunction. ingentaconnect.comnih.gov This leads to cell death in glioblastoma cells. ingentaconnect.comnih.gov When combined with TMZ, this reduction in cellular energy production is significantly enhanced. ingentaconnect.comclinicaltrials.gov

Preclinical studies have shown that this combination down-regulates the activity of CDK9 and its target proteins, which include anti-apoptotic proteins like myeloid-cell leukemia 1 (Mcl-1), X-linked inhibitor of apoptosis (XIAP), and survivin. rug.nlclinicaltrials.govnih.gov This synergistic action provides a strong rationale for the clinical investigation of Zotiraciclib in combination with TMZ for patients with high-grade astrocytomas. ingentaconnect.comnih.govclinicaltrials.gov Furthermore, preclinical models of IDH-mutant gliomas have shown a particular vulnerability to Zotiraciclib, and preliminary analyses from clinical trials based on this preclinical work suggest an improved response to the Zotiraciclib-TMZ combination in patients with IDH-mutant tumors. nih.govclinicaltrials.gov

Combinations with Other Anti-Cancer Agents (e.g., Carfilzomib, Ibrutinib, Lenvatinib)

The investigation into Zotiraciclib's efficacy extends to combinations with other targeted anti-cancer agents, although detailed preclinical data on synergy with certain agents remains limited in publicly available literature.

Carfilzomib : While direct preclinical studies detailing the synergistic effects of Zotiraciclib and Carfilzomib are not extensively documented, the rationale for such a combination exists. For instance, Zotiraciclib has been shown to work synergistically with dexamethasone (B1670325) in preclinical myeloma models, a drug often used in combination with the proteasome inhibitor Carfilzomib. nih.gov Clinical trials have been initiated to evaluate the combination of Zotiraciclib (TG02) and Carfilzomib in patients with multiple myeloma, suggesting a preclinical basis for this therapeutic strategy. nih.gov

Ibrutinib : Preclinical research in chronic lymphocytic leukemia (CLL) provides a strong basis for combining Zotiraciclib with B-cell receptor (BCR) signaling inhibitors like Ibrutinib. Studies have demonstrated that Zotiraciclib is effective in CLL cells that are refractory to Ibrutinib, including those with the C481S mutation in Bruton's tyrosine kinase (BTK) that confers resistance. nih.gov This suggests that Zotiraciclib could overcome Ibrutinib resistance, making it a viable candidate for combination or sequential therapy. nih.gov

Lenvatinib : Preclinical studies specifically evaluating the combination of Zotiraciclib and Lenvatinib are not widely reported. Lenvatinib is a multi-kinase inhibitor targeting pathways involved in tumor angiogenesis and cell growth, such as VEGF and FGF receptors. nih.govclinicaltrials.gov Given Zotiraciclib's distinct mechanism centered on transcriptional suppression, there is a theoretical potential for complementary action, though this requires dedicated preclinical investigation.

Preclinical Pharmacokinetics and Pharmacodynamics

The preclinical evaluation of Zotiraciclib has thoroughly characterized its absorption, distribution, metabolism, and excretion (ADME) profile, alongside its ability to engage its molecular targets in tumor tissues.

Blood-Brain Barrier (BBB) Penetration Capabilities

A critical feature of Zotiraciclib for the treatment of brain tumors is its ability to cross the blood-brain barrier (BBB). wikipedia.org Preclinical studies have consistently confirmed that Zotiraciclib is orally administered and penetrates the BBB. clinicaltrials.govrug.nlclinicaltrials.govclinicaltrials.gov This was demonstrated in an orthotopic glioblastoma mouse model, where pharmacodynamic experiments confirmed the suppression of CDK9 activity within brain tumor tissue following oral administration of the drug. ingentaconnect.comnih.gov Further pharmacokinetic studies in mice revealed a brain-to-plasma area under the curve (AUC) ratio of 2.4, indicating significant penetration into the central nervous system. clinicaltrials.gov

Tissue Distribution and Accumulation in Preclinical Species

Pharmacokinetic studies in preclinical species, including mice, rats, and dogs, have shown that Zotiraciclib has a high volume of distribution (>0.6 L/kg) and undergoes extensive tissue distribution. ingentaconnect.comrug.nl Following oral administration in mice, Zotiraciclib was distributed to various tissues, including the liver, lungs, kidney, heart, and brain. ingentaconnect.com

In nude mice bearing MV4-11 acute myeloid leukemia (AML) xenografts, Zotiraciclib demonstrated greater peak and aggregate drug exposure in the tumor compared to the blood. clinicaltrials.gov Intratumoral concentrations of Zotiraciclib peaked at levels approximately 200-fold higher than its IC50 for target kinases and remained at 10-fold above this threshold after 24 hours. clinicaltrials.gov In contrast, the drug was cleared more rapidly from the plasma. clinicaltrials.gov This favorable tumor accumulation supports its therapeutic potential.

Table 1: Preclinical Tissue Distribution of Zotiraciclib

| Species | Model | Key Finding | Reference |

|---|---|---|---|

| Mouse | General PK | Extensive tissue distribution observed in liver, lungs, kidney, heart, and brain. | ingentaconnect.com |

| Mouse | General PK | Brain/Plasma AUC Ratio of 2.4 after a single oral dose. | clinicaltrials.gov |

| Mouse | MV4-11 AML Xenograft | Greater peak and aggregate drug exposure in tumor vs. blood. Intratumoral concentrations remained above cellular IC50 for at least 24 hours. | clinicaltrials.gov |

| Rat, Dog | General PK | Moderate to high systemic clearance and high volume of distribution. | ingentaconnect.comrug.nl |

Pharmacodynamic Assessment of Kinase Activity Suppression in Tumor Tissues

Pharmacodynamic studies in preclinical models have successfully demonstrated that Zotiraciclib engages its primary target, CDK9, in tumor tissues, leading to downstream effects consistent with its mechanism of action. nih.govclinicaltrials.gov

In an in vivo orthotopic glioblastoma mouse model, treatment with Zotiraciclib resulted in a demonstrable suppression of CDK9 activity within the tumor tissue. ingentaconnect.comnih.gov This target engagement is typically measured by the reduction in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at serine 2, a direct substrate of CDK9. clinicaltrials.govnih.gov Preclinical studies in both CLL and AML models confirmed a significant decrease in RNA polymerase II phosphorylation upon Zotiraciclib treatment. clinicaltrials.govnih.gov

The inhibition of CDK9-mediated transcription leads to the rapid depletion of short-lived anti-apoptotic proteins that are critical for cancer cell survival. nih.gov Preclinical assessments have consistently shown a reduction in the levels of key proteins such as Mcl-1 and MYC in tumor cells following Zotiraciclib administration. clinicaltrials.govnih.govwikipedia.org

Table 2: Preclinical Pharmacodynamic Effects of Zotiraciclib

| Biomarker | Effect | Preclinical Model | Reference |

|---|---|---|---|

| CDK9 Activity | Suppression | Orthotopic Glioblastoma Mouse Model | ingentaconnect.comnih.gov |

| RNA Polymerase II Phosphorylation (Ser2) | Decrease | AML Xenograft-bearing Mice; CLL cells | clinicaltrials.govnih.gov |

| Mcl-1 Protein Levels | Depletion/Reduction | CLL cells; Glioma Models | clinicaltrials.govnih.gov |

| MYC Protein Levels | Depletion | General (CDK9 inhibition mechanism) | wikipedia.org |

| XIAP and Survivin Protein Levels | Down-regulation | Glioma Models | rug.nlclinicaltrials.govnih.gov |

Biomarker Identification and Predictive Factors for E/z Zotiraciclib Response

Genetic and Molecular Markers of Sensitivity

Genetic and molecular markers are fundamental in predicting the response to targeted cancer therapies. For Zotiraciclib (B1663082), specific genetic alterations have been identified as key determinants of its efficacy.

Isocitrate Dehydrogenase (IDH) Mutation Status in Glioma Sensitivity

A significant breakthrough in predicting Zotiraciclib response has been the identification of Isocitrate Dehydrogenase (IDH) mutation status as a key sensitivity marker in gliomas. patsnap.comcancer.gov Preclinical studies have demonstrated that gliomas harboring mutations in IDH1 or IDH2 exhibit a heightened vulnerability to Zotiraciclib. cancer.govclinicaltrials.gov This selective activity is a cornerstone of precision medicine approaches for treating these aggressive brain tumors. cancer.gov

High-throughput drug screening identified Zotiraciclib as one of the most effective agents against IDH-mutant glioma cells that can also penetrate the blood-brain barrier. biorxiv.org Mechanistically, IDH mutations create a metabolic dependency on oxidative mitochondrial function. nih.gov Zotiraciclib exploits this by not only suppressing CDK9-mediated gene transcription but also by inducing mitochondrial dysfunction. biorxiv.orgnih.gov In IDH-mutant cells, even low doses of Zotiraciclib lead to a disruption of mitochondrial function, decreased NAD+ production, and increased oxidative stress, culminating in significant cell death. patsnap.comnih.govscienft.com This bioenergetic failure is less pronounced in IDH-wildtype (IDH-wt) cells, which are consequently less sensitive to the drug. nih.gov

The differential sensitivity is quantifiable, as shown in studies comparing the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of Zotiraciclib in IDH-mutant versus IDH-wt glioma cell lines.

| Cell Line Type | Cell Line Name | IC50 / EC50 (nM) | Reference |

|---|---|---|---|

| IDH-mutant | TS603 | 7.06 | biorxiv.org |

| IDH-mutant | BT142 | 9.00 | biorxiv.org |

| IDH-wildtype | GSC923 | 31.95 | biorxiv.org |

| IDH-wildtype | GSC827 | 23.53 | biorxiv.org |

These findings have provided a strong rationale for clinical trials specifically evaluating Zotiraciclib in patients with recurrent IDH-mutant gliomas. patsnap.comclinicaltrials.govnih.gov

MYC Overexpression as a Predictive Factor

Zotiraciclib is a potent inhibitor of cyclin-dependent kinase 9 (CDK9), a critical regulator of transcription. wikipedia.orgnih.gov One of the key downstream effects of CDK9 inhibition is the depletion of short-lived and oncogenic proteins, most notably the MYC proto-oncogene product. wikipedia.orgascopubs.org MYC is a transcription factor that is frequently overexpressed in a variety of cancers, including approximately 80% of glioblastomas, where it drives tumor growth and proliferation. wikipedia.orgnih.gov

The mechanism of action of Zotiraciclib—depleting MYC through CDK9 inhibition—logically suggests that tumors with high levels of MYC expression or MYC amplification would be more dependent on this pathway for survival and thus more sensitive to the drug. wikipedia.orgascopubs.org Clinical trials have explored this connection, prospectively analyzing tumor expression of MYC as a potential biomarker. ascopubs.orgascopubs.org In a phase Ib study, the expression of c-MYC was assessed by immunohistochemistry in glioblastoma patients to investigate its role in treatment response. ascopubs.org While the single-agent activity of Zotiraciclib was found to be low in the recurrent setting, the role of c-MYC as a therapeutic target remains an area of active investigation. ascopubs.org The concept of using MYC amplification as a predictive factor is supported by studies in other cancers, where it has been linked to chemosensitivity. nih.gov

Transcriptomic and Proteomic Signatures of Response

Beyond single genetic markers, the broader patterns of gene and protein expression can offer a more detailed signature of drug sensitivity.

Research into Zotiraciclib's effects on IDH-mutant gliomas has revealed a distinct transcriptomic and proteomic signature associated with response. nih.govnih.gov At the transcriptomic level, Zotiraciclib treatment in sensitive IDH-mutant cells leads to the suppression of genes involved in mitochondrial respiration. nih.gov This is a direct consequence of CDK9 inhibition, which results in decreased phosphorylation of RNA Polymerase II, halting the transcription of key survival genes. nih.govscienft.com

At the proteomic level, this transcriptional suppression manifests as a significant decrease in the expression of anti-apoptotic proteins, including XIAP, MCL-1, and survivin. nih.gov The depletion of these survival proteins is a critical step in the induction of apoptosis. nih.gov Furthermore, proteomic analysis revealed an unexpected effect of Zotiraciclib: the inhibition of PIM kinases. nih.gov This off-target activity contributes to the observed mitochondrial dysfunction and bioenergetic failure, enhancing the drug's efficacy in susceptible cells. nih.govscienft.com

A summary of key proteins downregulated by Zotiraciclib in sensitive cells is presented below.

| Protein | Function | Effect of Downregulation | Reference |

|---|---|---|---|

| c-MYC | Oncogenic Transcription Factor | Inhibition of cell proliferation and growth | ascopubs.org |

| MCL-1 | Anti-apoptotic protein | Promotion of apoptosis | nih.govascopubs.org |

| XIAP | Anti-apoptotic protein (Inhibitor of apoptosis) | Promotion of apoptosis | nih.gov |

| Survivin | Anti-apoptotic protein | Promotion of apoptosis | nih.gov |

| PIM kinases | Oncogenic serine/threonine kinases | Contributes to bioenergetic failure | nih.gov |

Additionally, studies have begun to explore circulating biomarkers. In patients treated with Zotiraciclib, the levels of tumor-related extracellular vesicles in the blood were found to correlate with tumor volume, suggesting their potential as a non-invasive proteomic signature for monitoring response. ascopubs.org

In Silico Identification of Putative Biomarkers of Response and Resistance

In silico methods, which involve computational modeling and analysis of large datasets, are powerful tools for identifying potential drug targets and predictive biomarkers.

The most prominent example of an in silico-driven discovery for Zotiraciclib is the high-throughput screening of a large compound library that pinpointed the specific vulnerability of IDH-mutant gliomas to this drug. biorxiv.orgnih.govscienft.com This screening integrated data on drug efficacy with predictions of blood-brain barrier penetration, identifying Zotiraciclib as a lead candidate for this genetically defined patient population. biorxiv.org

Bioinformatic analysis of transcriptomic and proteomic data from Zotiraciclib-treated cells further solidified these findings. nih.gov Integrated analysis of biochemical profiling and transcriptomics was used to connect the drug's impact on kinase targets with the resulting bioenergetic failure, confirming the dual mechanisms of CDK9 and PIM kinase inhibition. nih.gov Such computational approaches are essential for elucidating complex mechanisms of action and for generating hypotheses that can be tested in preclinical and clinical settings. These methods allow for the prioritization of biomarkers and therapeutic strategies, advancing the quest for more precise and effective cancer treatments. nih.govnih.gov

Future Directions and Research Opportunities

Elucidating Novel Mechanisms of Action and Resistance

(E/Z)-Zotiraciclib, also known as TG02, is a pyrimidine-based multi-kinase inhibitor. clinicaltrials.govclinicaltrials.gov Its primary mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9. wikipedia.orgadastrarx.com By inhibiting CDK9, zotiraciclib (B1663082) disrupts the transcription elongation process, leading to the depletion of short-lived and oncogenic proteins like Myc and Mcl-1, which are often overexpressed in cancers such as glioblastoma. wikipedia.orgnih.govprnewswire.com This depletion ultimately promotes cancer cell death. prnewswire.com

Beyond its well-established role as a CDK9 inhibitor, preclinical studies have revealed additional mechanisms of action. Zotiraciclib has been shown to decrease cellular ATP production by suppressing glycolysis and inducing mitochondrial dysfunction in glioblastoma cells, a vulnerability not observed in normal cells. nih.govclinicaltrials.gov This metabolic disruption contributes to its anti-tumor effects. nih.gov Furthermore, the compound exhibits inhibitory activity against other kinases including CDK2, CDK5, CDK7, Janus kinase 2 (JAK2), and Fms-like tyrosine kinase 3 (FLT3). clinicaltrials.govadastrarx.commedchemexpress.com The inhibition of these various kinases suggests that zotiraciclib targets multiple survival pathways in cancer cells. nih.gov

However, the emergence of drug resistance is a significant challenge in cancer therapy. nih.gov For kinase inhibitors, resistance can arise from mutations in the target kinase that prevent drug binding or through the activation of alternative survival pathways. nih.gov In the context of zotiraciclib, while specific resistance mechanisms are still under investigation, studies on other kinase inhibitors suggest potential pathways. For instance, resistance to EZH2 inhibitors in lymphoma can occur through the activation of the IGF-1R, MEK, and PI3K pathways. nih.gov Understanding these potential escape routes is crucial for developing strategies to overcome resistance to zotiraciclib.

Development of Advanced Preclinical Models

To better predict clinical outcomes and accelerate the development of effective therapies, there is a pressing need for advanced preclinical models that more accurately recapitulate the complexity of human tumors. nih.govnih.gov

Organoid and 3D Culture Systems

Traditional two-dimensional (2D) cell cultures often fail to replicate the intricate tumor microenvironment, leading to poor translation of preclinical findings to the clinic. nih.govnc3rs.org.uk Three-dimensional (3D) culture systems, including organoids, offer a more physiologically relevant model by maintaining the cellular architecture and interactions of the original tumor. nih.govmdpi.com For glioblastoma research, 3D models have been developed that mimic key histological features of the tumor, such as high cellularity and the presence of cancer stem-like cells. nc3rs.org.uk These models provide a valuable platform for evaluating the efficacy of drugs like zotiraciclib in a more realistic setting. nih.govnc3rs.org.uk Patient-derived organoids, in particular, hold promise for personalized medicine by allowing for the screening of drug sensitivities on a patient-specific basis. nih.gov

Genetically Engineered Mouse Models

Genetically engineered mouse models (GEMMs) are invaluable tools for studying cancer biology and evaluating novel therapeutics in an in vivo setting. nih.gov For glioblastoma, orthotopic mouse models, where human glioblastoma cells are implanted into the brains of mice, have been instrumental in demonstrating the ability of zotiraciclib to cross the blood-brain barrier and suppress tumor growth. nih.gov These models have also been used to show the synergistic effects of zotiraciclib when combined with other chemotherapy agents like temozolomide (B1682018). nih.gov Further development of GEMMs that incorporate specific genetic alterations found in human gliomas will be crucial for dissecting the mechanisms of action and resistance to zotiraciclib in a more defined genetic context.

Rational Design of Next-Generation Kinase Inhibitors Based on (E/Z)-Zotiraciclib Scaffold

The chemical scaffold of zotiraciclib, a pyrazolo[3,4-d]pyrimidine derivative, serves as a "privileged scaffold" in medicinal chemistry. nih.gov This type of scaffold is known to be a bioisostere of the adenine (B156593) ring of ATP, allowing it to effectively bind to the hinge region of kinase active sites. nih.gov This inherent binding capability makes it an excellent starting point for the rational design of next-generation kinase inhibitors with improved selectivity and potency. nih.gov By modifying the chemical structure of the zotiraciclib scaffold, it is possible to target specific kinases or overcome resistance mutations. nih.gov This approach has been successfully used to develop other kinase inhibitors, such as the dual CDK4/6 inhibitors approved for breast cancer. nih.gov

Exploration of Additional Therapeutic Indications Beyond Current Preclinical Focus

While the primary preclinical and clinical focus for zotiraciclib has been on high-grade gliomas, including glioblastoma and anaplastic astrocytoma, its mechanism of action suggests potential utility in a broader range of cancers. wikipedia.orgnih.gov The overexpression of Myc, a key target of zotiraciclib's downstream effects, is a hallmark of many different tumor types. wikipedia.org Clinical experience with zotiraciclib has also extended to hematological malignancies. nih.gov Given its multi-kinase inhibitory profile, there is a strong rationale for exploring its efficacy in other solid tumors characterized by dysregulation of the cell cycle and signaling pathways targeted by zotiraciclib. For instance, its activity against CDK2 and CDK5 could be relevant for triple-negative breast cancer (TNBC) and its inhibition of CDK7 could be explored in ovarian cancer. adastrarx.com

Q & A

Q. What are the primary molecular targets of (E/Z)-Zotiraciclib hydrochloride, and how can researchers validate their inhibition in experimental models?

(E/Z)-Zotiraciclib inhibits CDK2, JAK2, and FLT3 with IC50 values of 13 nM, 73 nM, and 56 nM, respectively . To validate target engagement:

- Use kinase activity assays (e.g., ATP-competitive ELISA) for CDK2 and FLT2.

- Employ phospho-specific antibodies in Western blotting to assess JAK2/STAT3 pathway inhibition.

- Include isogenic cell lines with kinase mutations as negative controls .

Q. How should researchers design dose-response experiments to evaluate the anti-proliferative effects of (E/Z)-Zotiraciclib?

- Use a logarithmic concentration range (e.g., 1 nM–10 µM) in 72-hour cell viability assays (MTT or CellTiter-Glo).

- Normalize data to vehicle-treated controls and calculate IC50 using nonlinear regression models.

- Validate apoptosis induction via Annexin V/PI staining or caspase-3/7 activity assays .

Q. What in vivo models are appropriate for studying (E/Z)-Zotiraciclib’s efficacy in glioblastoma or hematologic malignancies?

- For glioblastoma: Use orthotopic xenografts (e.g., U87MG) with temozolomide co-treatment, monitoring tumor volume via MRI and survival endpoints .

- For hematologic cancers: Employ systemic models (e.g., MV4-11 FLT3-ITD leukemia) with oral dosing (10–50 mg/kg/day) and assess bone marrow infiltration via flow cytometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values across studies using (E/Z)-Zotiraciclib?

- Evaluate isomer ratios: The (E) and (Z) isomers may exhibit differential kinase inhibition. Use HPLC to quantify isomer composition .

- Control for cell line-specific factors (e.g., FLT3 mutation status in AML models) .

- Standardize assay conditions (e.g., ATP concentration, serum-free media) to minimize variability .

Q. What strategies optimize combination therapies involving (E/Z)-Zotiraciclib and radiotherapy or epigenetic modifiers?

- Radiotherapy synergy : Pre-treat cells with (E/Z)-Zotiraciclib (24 hours) before irradiation to enhance DNA damage retention (γH2AX foci quantification) .

- Epigenetic combinations : Co-administer HDAC3 inhibitors (e.g., (E,E)-RGFP966) to potentiate apoptosis in resistant models. Use chromatin immunoprecipitation (ChIP) to assess histone acetylation changes .

Q. How should pharmacokinetic/pharmacodynamic (PK/PD) modeling be structured for (E/Z)-Zotiraciclib in preclinical studies?

- Collect plasma/tumor samples at multiple timepoints post-dose.

- Quantify drug levels via LC-MS/MS and correlate with PD markers (e.g., phospho-CDK2 suppression).

- Use compartmental modeling to estimate bioavailability and tumor penetration .

Q. What methodologies address the compound’s potential off-target effects in transcriptomic or proteomic screens?

- Perform RNA-seq or phospho-proteomics on treated vs. untreated cells.

- Validate hits using CRISPR knockdown or selective inhibitors (e.g., JAK2 inhibitor ruxolitinib as a counter-screen) .

- Cross-reference with kinase profiling databases (e.g., KinomeScan) to identify non-CDK/JAK/FLT3 targets .

Methodological & Analytical Considerations

Q. How can researchers ensure reproducibility in isomer-specific activity studies?

- Characterize isomer stability under experimental conditions (e.g., light exposure, pH) via NMR or chiral chromatography .

- Include isomer-enriched controls in all assays .

Q. What statistical approaches are critical for analyzing synergistic effects in combination therapy studies?

Q. How should toxicity be evaluated in preclinical models to inform clinical translation?

- Monitor hematologic toxicity (e.g., neutrophil counts) in murine models, mimicking dose-limiting effects observed in early-phase trials .

- Use in vitro hepatocyte assays (e.g., CYP450 inhibition) to predict metabolic interactions .

Data Presentation & Validation

Q. What criteria should guide the inclusion of (E/Z)-Zotiraciclib data in peer-reviewed manuscripts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.